Aminooxy-PEG2-alcohol is a specialized compound belonging to the family of polyethylene glycol derivatives. This compound features an aminooxy functional group and is utilized primarily in pharmaceutical research and development. Its classification as a polyethylene glycol derivative indicates its significance in enhancing solubility, biocompatibility, and reduced immunogenicity in various applications, particularly in drug delivery systems and bioconjugation techniques .
The synthesis of Aminooxy-PEG2-alcohol typically involves coupling a polyethylene glycol derivative with an aminooxy compound. Various methods can be employed for this synthesis, including:
The technical details of these methods can vary based on the specific reagents and conditions used, but they generally aim for high yields and purity of the final product.
Aminooxy-PEG2-alcohol has a molecular weight of approximately 121.14 g/mol. The structure consists of a polyethylene glycol chain with an aminooxy group at one end and a hydroxyl group at the other. The presence of these functional groups allows for versatile chemical reactivity, making it suitable for bioconjugation applications.
Aminooxy-PEG2-alcohol participates in various chemical reactions due to its functional groups:
These reactions are critical in developing antibody-drug conjugates (ADCs) and peptide-based drugs, where stability and specificity are paramount .
The mechanism of action for Aminooxy-PEG2-alcohol primarily revolves around its ability to form oxime bonds with carbonyl-containing molecules (aldehydes or ketones). Upon reaction, the aminooxy group attacks the carbonyl carbon, leading to the formation of a stable oxime linkage:
This reaction is reversible under certain conditions, which can be advantageous in drug delivery systems where controlled release is desired .
These properties make Aminooxy-PEG2-alcohol an ideal candidate for various applications in drug formulation and delivery systems .
Aminooxy-PEG2-alcohol has several significant applications in scientific research:
The aminooxy group enables specific conjugation with aldehydes or ketones under physiologically compatible conditions (pH 4–7), forming stable oxime bonds. This reaction proceeds efficiently without catalysts:$$\ce{>C=O + H2N-O- -> >C=N- + H2O}$$Unlike amine-reactive linkers (e.g., NHS esters), this chemistry avoids cross-reactivity with carboxylic acids or thiols, preserving functional integrity of biomolecules [1] [5]. Reduction of the initial oxime yields a hydrolytically stable hydroxylamine linkage, crucial for in vivo applications [1].
The hydroxyl group provides a secondary functionalization site for:
Table 1: Reaction Partners and Applications of Aminooxy-PEG2-alcohol
Functional Group | Reaction Partner | Bond Formed | Primary Application |
---|---|---|---|
Aminooxy (-ONH₂) | Aldehyde (R-CHO) | Oxime (R-CH=N-O-) | Glycan labeling, glycoprotein conjugation |
Aminooxy (-ONH₂) | Ketone (R₂C=O) | Oxime (R₂C=N-O-) | Ketone-tagged antibody conjugation |
Hydroxyl (-OH) | Carboxylic acid | Ester | Drug molecule attachment |
Hydroxyl (-OH) | Alkyl halide | Ether | Polymer network integration |
Oxime ligation emerged in the 1990s as an alternative to hydrazone chemistry, offering superior stability under physiological conditions. Early aminooxy reagents suffered from poor solubility and slow kinetics, limiting their utility for protein modification. The integration of PEG spacers like the diethylene glycol unit in Aminooxy-PEG2-alcohol addressed these limitations by:
The development of discrete PEG linkers (e.g., PEG2) marked a significant advancement over polydisperse PEG polymers, enabling reproducible bioconjugate synthesis with defined molecular weights [6]. Aminooxy-PEG2-alcohol exemplifies this evolution, combining the chemoselectivity of aminooxy chemistry with the biocompatibility of short, monodisperse PEG spacers.
Table 2: Performance Comparison of Common Bioconjugation Linkers
Linker Type | Reaction Specificity | Solubility Enhancement | Steric Interference | Stability of Conjugate |
---|---|---|---|---|
Aminooxy-PEG2-alcohol | High (carbonyl-specific) | Significant (log P = -1.2) | Low (flexible PEG spacer) | Excellent (oxime/hydroxylamine) |
Homobifunctional NHS esters | Low (amines) | Minimal | High (rigid alkyl chains) | Moderate (amide) |
Hydrazide linkers | Moderate (aldehydes) | Moderate | Moderate | Poor (hydrazone hydrolysis) |
Maleimide-thiol | High (thiols) | Low | Variable | Variable (retro-Michael) |
Key advantages substantiated by recent studies:
These properties make it indispensable for next-generation bioconjugates, particularly ADCs and PROTACs where precise stoichiometry and stability are critical. In PROTAC design, the PEG2 spacer optimally positions E3 ligase ligands and target protein binders 10–15 Å apart, maximizing ubiquitination efficiency [2] [7].
Table 3: Key Applications of Aminooxy-PEG2-alcohol in Therapeutic Bioconjugates
Conjugate Type | Target Biomolecule | Conjugation Site | Key Benefit | Representative Use |
---|---|---|---|---|
ADC (Antibody-Drug Conjugate) | Aldehyde-oxidized antibody glycans | Fc region | Homogeneous drug loading | Tumor-specific drug delivery [2] [5] |
PROTAC (Proteolysis-targeting chimera) | Ketone-tagged protein ligand | Target warhead | Optimal ternary complex geometry | Targeted protein degradation [2] [7] |
Fluorescent glycan probe | Serum glycoproteins | N-glycan aldehydes | Physiological pH compatibility | Glycosylation profiling [1] |
Branched PEG scaffold | Lysine core | Hydroxyl group | Defined multivalent architectures | Enhanced pharmacokinetics [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7